molecular formula C21H29NO2 B5243165 6,7-dimethoxy-2-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline

6,7-dimethoxy-2-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B5243165
M. Wt: 327.5 g/mol
InChI Key: LBURCMZXGXUKNQ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound with a unique structure that includes a dihydroisoquinoline core substituted with methoxy groups and a prop-1-en-2-ylcyclohexenylmethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the Knoevenagel condensation reaction, where a benzaldehyde derivative reacts with a methylene compound in the presence of a base to form the desired product . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce more saturated isoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-2-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-2-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to its combination of a dihydroisoquinoline core with methoxy and prop-1-en-2-ylcyclohexenylmethyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

6,7-dimethoxy-2-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-15(2)17-7-5-16(6-8-17)13-22-10-9-18-11-20(23-3)21(24-4)12-19(18)14-22/h5,11-12,17H,1,6-10,13-14H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBURCMZXGXUKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)CN2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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